The compound 8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic molecule that belongs to the class of imidazopyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified under heterocyclic compounds due to its imidazole and purine structures. Its synthesis and characterization have been explored in various studies focusing on biologically active molecules and their derivatives. The presence of fluorine in the aromatic ring enhances its pharmacological properties by influencing lipophilicity and metabolic stability.
The synthesis of 8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves several steps:
The yields for such multi-step syntheses can vary significantly based on reaction conditions, typically ranging from 50% to 85% depending on the efficiency of each step.
The molecular formula of this compound is , and it has a molecular weight of approximately 364.39 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: CC(C=C(C1=CC=C(C=C1)F)C(=O)N2C=NC(=O)N(C2=O)C=N)
.
The compound can undergo various chemical reactions typical for imidazopyrimidine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The compound exhibits several notable physical and chemical properties:
These properties influence the compound's behavior in biological systems and its suitability for pharmaceutical applications.
The primary applications of 8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: